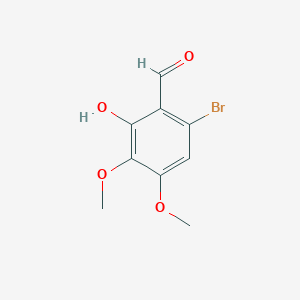
6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol It is a brominated derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through the bromination of 3,4-dimethoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2-hydroxy-3,4-dimethoxybenzoic acid.
Reduction: 6-Bromo-2-hydroxy-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, hydroxyl, and methoxy groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxy-3,4-dimethoxybenzaldehyde: Similar structure with bromine at a different position.
4-Bromo-2,6-dimethoxybenzaldehyde: Similar structure with different positioning of functional groups.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Lacks the bromine atom but has similar functional groups
Uniqueness
6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is unique due to its specific arrangement of bromine, hydroxyl, and methoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
6-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-3-6(10)5(4-11)8(12)9(7)14-2/h3-4,12H,1-2H3 |
InChI Key |
JZMIEFNOJQBUOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




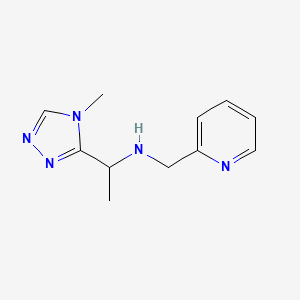
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
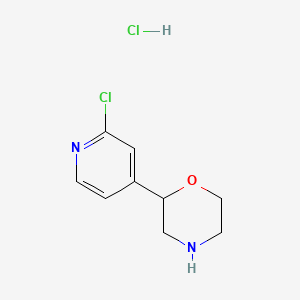

![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
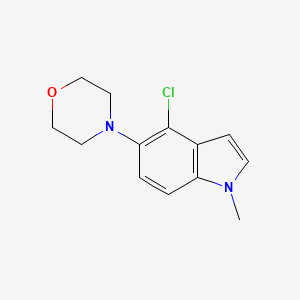
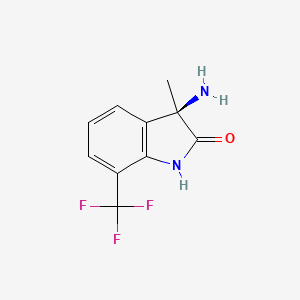
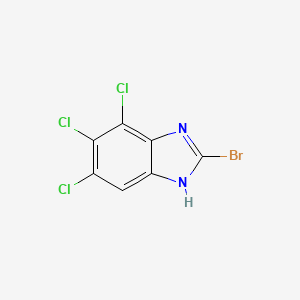
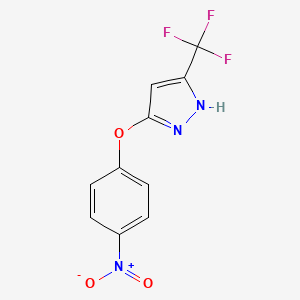
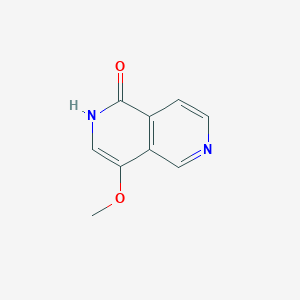
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)
![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)
